molecular formula C6H4N2O2 B121004 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile CAS No. 146391-91-5

4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No. B121004
CAS RN: 146391-91-5
M. Wt: 136.11 g/mol
InChI Key: YQAJUEYKLZAWPQ-UHFFFAOYSA-N
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Description

“4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile” is a chemical compound . It is a type of cyanopyridinone .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One approach involves the use of ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry . Another method involves the condensation of acetoacetanilide with methyl cyanoacetate or of methyl acetoacetate with cyanoacetanilide in ethanol with the addition of potassium hydroxide .


Molecular Structure Analysis

The molecular structure of “4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile” is characterized by the presence of a pyridone ring . The structure of the obtained product was confirmed by the use of FT-IR, NMR, UV, and MS techniques .


Chemical Reactions Analysis

The chemical reactions involving “4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile” are diverse. For instance, it can be used as a coupling component in the synthesis of various pyridone azo dyes and pigments . The compound can also undergo tautomerization .

Future Directions

The future directions for “4-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile” could involve its use in the pharmaceutical sector. The compound has potential as a scaffold in the synthesis of heterocycle-incorporated azo dye derivatives . These derivatives have shown a wide range of biological and pharmacological applications .

properties

IUPAC Name

4-hydroxy-6-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c7-2-4-3-8-6(10)1-5(4)9/h1,3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAJUEYKLZAWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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